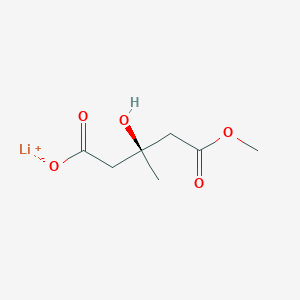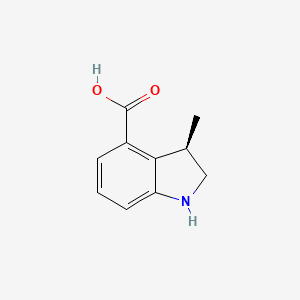
(R)-3-Methylindoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Methylindoline-4-carboxylic acid is an organic compound that belongs to the indoline family Indoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methylindoline-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 3-methylphenylhydrazine, cyclization can be induced using a strong acid like hydrochloric acid, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of ®-3-Methylindoline-4-carboxylic acid may involve the use of catalytic processes to enhance yield and selectivity. Asymmetric synthesis techniques, such as the use of chiral catalysts, can be employed to obtain the desired ®-enantiomer with high enantiomeric purity.
化学反応の分析
Types of Reactions
®-3-Methylindoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, alcohols, aldehydes, and various substituted indoline compounds.
科学的研究の応用
®-3-Methylindoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ®-3-Methylindoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or inhibition of microbial growth.
類似化合物との比較
Similar Compounds
- 3-Methylindoline-4-carboxylic acid (racemic mixture)
- (S)-3-Methylindoline-4-carboxylic acid
- Indoline-2-carboxylic acid
- Indoline-3-carboxylic acid
Uniqueness
®-3-Methylindoline-4-carboxylic acid is unique due to its specific ®-configuration, which can result in different biological activities compared to its (S)-enantiomer or racemic mixture. This enantiomeric purity is crucial for applications in drug development, where the ®-enantiomer may exhibit higher efficacy or reduced side effects.
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
(3R)-3-methyl-2,3-dihydro-1H-indole-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-6-5-11-8-4-2-3-7(9(6)8)10(12)13/h2-4,6,11H,5H2,1H3,(H,12,13)/t6-/m0/s1 |
InChIキー |
PTDICWIJHWVTID-LURJTMIESA-N |
異性体SMILES |
C[C@H]1CNC2=CC=CC(=C12)C(=O)O |
正規SMILES |
CC1CNC2=CC=CC(=C12)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


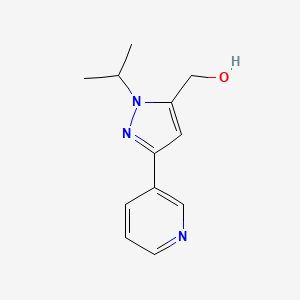

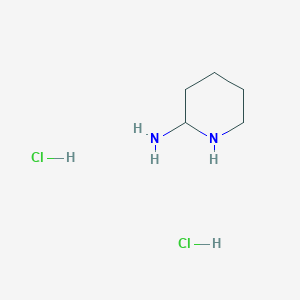
![4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B13343639.png)
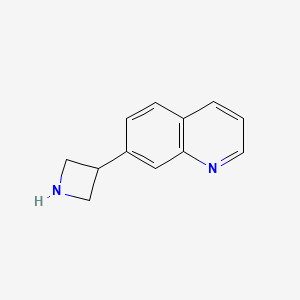

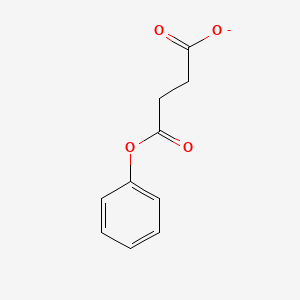
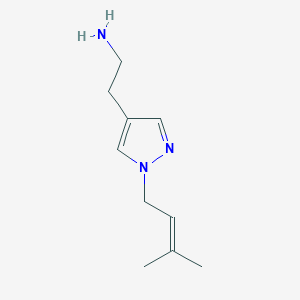
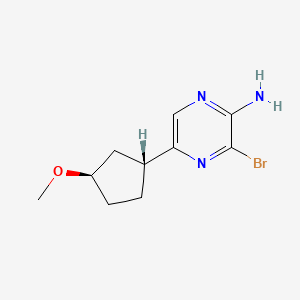
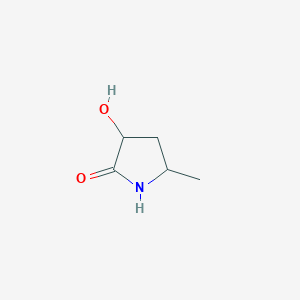
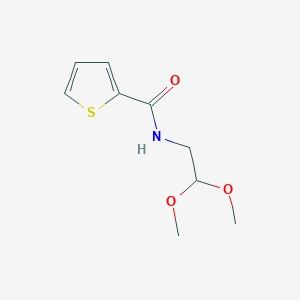
![1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine](/img/structure/B13343677.png)
